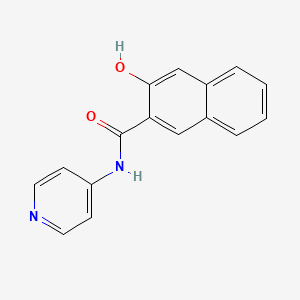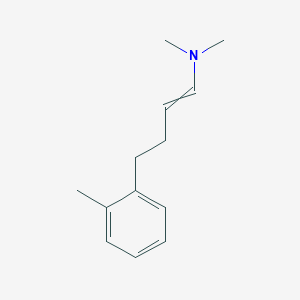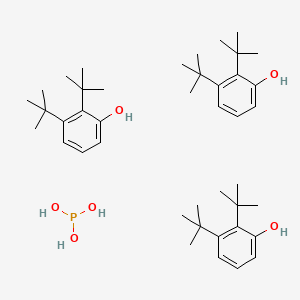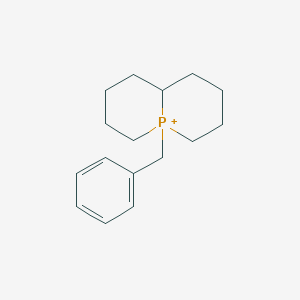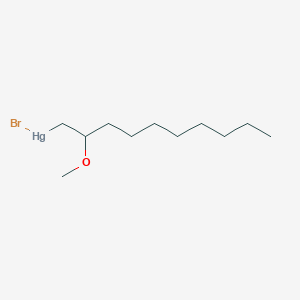![molecular formula C10H5F5O B14297416 [(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene CAS No. 112586-73-9](/img/structure/B14297416.png)
[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene: is a chemical compound characterized by the presence of a pentafluorobutynyl group attached to a benzene ring through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene typically involves the reaction of 3,3,4,4,4-pentafluorobut-1-yne with phenol in the presence of a suitable base. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: [(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the pentafluorobutynyl group to a double or single bond.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of pentafluorobutyric acid derivatives.
Reduction: Formation of pentafluorobutene or pentafluorobutane derivatives.
Substitution: Formation of halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: [(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene is used as a building block in organic synthesis, particularly in the development of fluorinated organic compounds which are valuable in materials science and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of fluorinated groups on biological activity and molecular interactions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which [(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene exerts its effects is largely dependent on its chemical structure. The presence of the pentafluorobutynyl group can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved may include:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Membrane Interaction: The fluorinated group can affect the compound’s ability to integrate into lipid membranes, influencing membrane fluidity and permeability.
Comparación Con Compuestos Similares
- 3,3,4,4,4-Pentafluorobut-1-ene
- 3,3,4,4,4-Pentafluoro-1-butyne
- 3,3,4,4,4-Pentafluorobutan-1-ol
Comparison: [(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene is unique due to the presence of both a fluorinated alkyne group and a benzene ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability compared to its analogs. The presence of the oxygen atom linking the two groups also provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
Propiedades
Número CAS |
112586-73-9 |
|---|---|
Fórmula molecular |
C10H5F5O |
Peso molecular |
236.14 g/mol |
Nombre IUPAC |
3,3,4,4,4-pentafluorobut-1-ynoxybenzene |
InChI |
InChI=1S/C10H5F5O/c11-9(12,10(13,14)15)6-7-16-8-4-2-1-3-5-8/h1-5H |
Clave InChI |
YYIJXSWNFHGWRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC#CC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14297333.png)
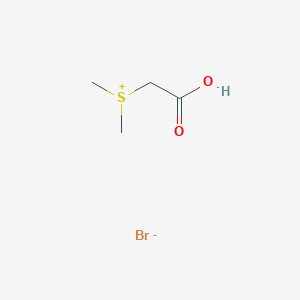
![2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14297341.png)
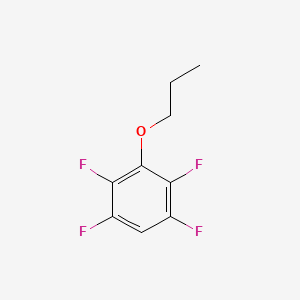
![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14297350.png)
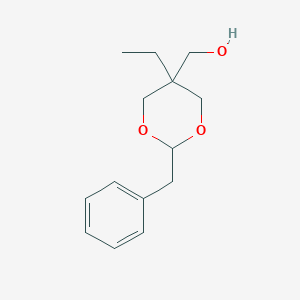
![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)
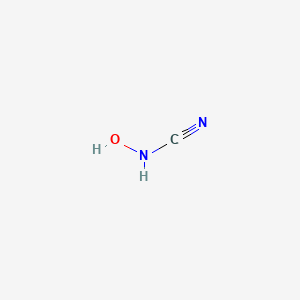
![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
